![molecular formula C5H8ClN3O2 B1388736 Ácido 2-[1,2,4]triazol-1-ilpropiónico clorhidrato CAS No. 1185297-13-5](/img/structure/B1388736.png)

Ácido 2-[1,2,4]triazol-1-ilpropiónico clorhidrato

Descripción general

Descripción

“2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride” is a biochemical used for proteomics research . It is a derivative of 1,2,4-triazole, a heterocyclic compound containing three nitrogen atoms . The molecular formula of this compound is C5H7N3O2•HCl, and it has a molecular weight of 177.59 .

Synthesis Analysis

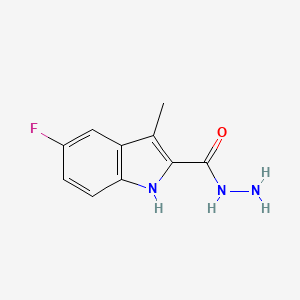

The synthesis of 1,2,4-triazole derivatives, including “2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride”, involves the construction of the triazole ring . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of “2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride” is characterized by the presence of a 1,2,4-triazole ring . The IR absorption spectra of similar compounds have shown the presence of signals for C=O groups at 1650–1712 cm−1 .Chemical Reactions Analysis

The chemical reactions involving “2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride” and similar compounds are complex and involve multiple steps . For example, the synthesis of 1,2,4-triazole derivatives involves the construction of the triazole ring .Aplicaciones Científicas De Investigación

Potenciales Farmacológicos

Los compuestos triazólicos, incluido el "Ácido 2-[1,2,4]triazol-1-ilpropiónico clorhidrato", son conocidos por sus versátiles actividades biológicas . Pueden unirse en el sistema biológico con una variedad de enzimas y receptores . El núcleo de triazol está presente como un componente estructural central en una serie de clases de fármacos como antibacterianos, antifúngicos, anticancerígenos, antioxidantes, antivirales, antiinflamatorios, analgésicos, antiepilépticos, antihipertensivos, antidepresivos, antidiabéticos, ansiolíticos y antituberculosos .

Agentes Anticancerígenos

Algunos derivados de 1,2,4-triazol han mostrado una prometedora actividad citotóxica contra varias líneas celulares cancerosas . Por ejemplo, los compuestos 7d, 7e, 10a y 10d mostraron una actividad citotóxica prometedora inferior a 12 μM contra la línea celular Hela .

Actividad Antifúngica

Los 1,2,3-triazoles sintetizados se sometieron a pruebas de actividad antifúngica contra dos cepas de hongos, a saber, Candida albicans y Rhizopus oryzae .

Agentes Antimicrobianos

Los azoles, incluidos los triazoles, se utilizan comúnmente en química medicinal y se incluyen en la clase de antimicrobianos debido a su perfil de bienestar y excelente índice terapéutico .

Síntesis de 1,2,4-triazoles funcionalizados de forma diferencial

La ruta establecida para la síntesis de triazoles podría encontrar aplicaciones útiles para la construcción rápida y sostenible de 1,2,4-triazoles funcionalizados de forma diferencial .

Diseño de nuevas entidades

Mejora de los átomos de raza cruzada en el plan de nuevas entidades mediante la sustitución de diferentes farmacóforos en una estructura que conduce a mezclas con acción antimicrobiana ampliada .

Mecanismo De Acción

Target of Action

The primary target of 2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are key hormones in various physiological processes.

Mode of Action

2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride interacts with its target, the aromatase enzyme, by forming hydrogen bonds . Specifically, the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of the enzyme, and the phenyl moieties have a key interaction in the active site of the enzyme .

Biochemical Pathways

The interaction of 2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride with the aromatase enzyme affects the biosynthesis of estrogens . This can have downstream effects on various physiological processes that are regulated by these hormones.

Result of Action

The molecular and cellular effects of 2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride’s action are likely related to its inhibition of the aromatase enzyme and subsequent effects on estrogen biosynthesis . This can potentially influence a variety of cellular processes, including cell proliferation.

Action Environment

The action, efficacy, and stability of 2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride can be influenced by various environmental factors. For instance, the 1,2,4-triazole moiety has strong stability for thermal and acid conditions . .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride has several advantages for laboratory experiments. It is relatively stable and can be stored for long periods of time without degradation. It is also relatively inexpensive and can be synthesized in large quantities. However, 2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride can be toxic and should be handled with care.

Direcciones Futuras

There are a variety of potential future directions for 2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride research. One possibility is to explore the use of 2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride as an anti-inflammatory agent in the treatment of various diseases. Another possibility is to investigate the use of 2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride as a tool for drug development and drug screening. Finally, it may be possible to use 2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride as a tool for studying the biochemical and physiological effects of various drugs and compounds.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with several enzymes, including aromatase, which is involved in the biosynthesis of estrogens. The interaction between 2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride and aromatase results in the inhibition of the enzyme’s activity, thereby affecting estrogen levels in the body . Additionally, this compound has been shown to interact with various proteins and other biomolecules, forming hydrogen bonds that enhance its pharmacokinetic and pharmacological properties .

Cellular Effects

The effects of 2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in cell proliferation and apoptosis, thereby influencing cell growth and survival . Furthermore, 2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, 2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, such as aromatase, through binding interactions. This binding involves the formation of hydrogen bonds and other non-covalent interactions that stabilize the enzyme-inhibitor complex, leading to a decrease in enzyme activity . Additionally, 2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of 2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride in laboratory settings have been studied extensively. This compound exhibits stability under various conditions, although it may undergo degradation over time, particularly in the presence of light and heat . Long-term studies have shown that 2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These effects are crucial for understanding the potential therapeutic applications of this compound.

Dosage Effects in Animal Models

In animal models, the effects of 2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride vary with dosage. At lower doses, this compound has been shown to effectively inhibit enzyme activity and modulate gene expression without causing significant toxicity . At higher doses, 2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels in the body . Understanding these metabolic pathways is essential for predicting the pharmacokinetics and pharmacodynamics of 2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride.

Transport and Distribution

The transport and distribution of 2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues . Additionally, binding proteins can sequester 2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride, affecting its localization and bioavailability . These transport and distribution mechanisms are critical for understanding the therapeutic potential of this compound.

Subcellular Localization

The subcellular localization of 2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its biological effects . For example, the presence of nuclear localization signals can facilitate the transport of 2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride into the nucleus, where it can interact with transcription factors and modulate gene expression . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential.

Propiedades

IUPAC Name |

2-(1,2,4-triazol-1-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2.ClH/c1-4(5(9)10)8-3-6-2-7-8;/h2-4H,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SARYQFBPYCQDCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C=NC=N1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carbaldehyde](/img/structure/B1388653.png)

![6-((Trimethylsilyl)ethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1388654.png)

![6-(3-Iodopyridin-4-yloxy)furo[3,2-b]pyridine](/img/structure/B1388665.png)

![6-(3-Iodopyridin-2-yloxy)furo[3,2-b]pyridine](/img/structure/B1388666.png)

![1,1'-[1,2,4,5-Tetrazine-3,6-diyldi(imino)]diethanol](/img/structure/B1388668.png)

![(3S,3aR,5S,6aS,7S)-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylic acid](/img/structure/B1388669.png)

![Tert-butyl 4-[(4-methyl-1H-pyrazol-1-YL)methyl]-piperidine-1-carboxylate](/img/structure/B1388676.png)